molecular formula C6H5NO3S B14243344 2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid CAS No. 490030-20-1

2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid

Katalognummer: B14243344
CAS-Nummer: 490030-20-1
Molekulargewicht: 171.18 g/mol
InChI-Schlüssel: SFKLMAXTMWBXQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid is a heterocyclic organic compound that contains both a thiazole ring and a hydroxyprop-2-enoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid typically involves the condensation of thiazole derivatives with suitable aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 4-thiazolecarboxaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials .

Eigenschaften

CAS-Nummer

490030-20-1

Molekularformel

C6H5NO3S

Molekulargewicht

171.18 g/mol

IUPAC-Name

2-hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C6H5NO3S/c8-5(6(9)10)1-4-2-11-3-7-4/h1-3,8H,(H,9,10)

InChI-Schlüssel

SFKLMAXTMWBXQE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CS1)C=C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.